Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate
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Overview
Description
Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate: is a chemical compound with the molecular formula C8H4FNO2S.Na and a molecular weight of 219.17 g/mol . This compound is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-fluoro-1,3-benzothiazole-2-carboxylate typically involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure (5 MPa) . This method yields various benzothiazoles efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: The fluorine atom in the benzothiazole ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Common Reagents and Conditions:
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can be used under acidic or basic conditions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products:
Electrophilic substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic substitution: Products include esters, amides, and thioesters.
Oxidation and reduction: Products include sulfoxides, sulfones, and reduced benzothiazole derivatives.
Scientific Research Applications
Biology and Medicine: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent . Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, sodium 5-fluoro-1,3-benzothiazole-2-carboxylate is used in the production of dyes, pigments, and polymers . Its unique chemical properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of sodium 5-fluoro-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atom enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways . The carboxylate group can form hydrogen bonds and ionic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
- Sodium 5-chloro-1,3-benzothiazole-2-carboxylate
- Sodium 5-bromo-1,3-benzothiazole-2-carboxylate
- Sodium 5-iodo-1,3-benzothiazole-2-carboxylate
Uniqueness: Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties . The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its halogenated analogs .
Properties
IUPAC Name |
sodium;5-fluoro-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHCHYNRSGHEHR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909328-01-3 |
Source
|
Record name | sodium 5-fluoro-1,3-benzothiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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